Methyl 6-chloro-2-iodo-5-methylnicotinate
Description
Methyl 6-chloro-2-iodo-5-methylnicotinate (CAS: 2102324-70-7) is a halogenated nicotinic acid derivative with the molecular formula C₉H₉ClINO₂ and a molecular weight of 325.53 g/mol . This compound features a pyridine ring substituted with chlorine (position 6), iodine (position 2), and a methyl ester group (position 3). Its structural complexity makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in cross-coupling reactions due to the iodine substituent’s reactivity.
Properties
Molecular Formula |
C8H7ClINO2 |
|---|---|
Molecular Weight |
311.50 g/mol |
IUPAC Name |
methyl 6-chloro-2-iodo-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-4-3-5(8(12)13-2)7(10)11-6(4)9/h3H,1-2H3 |
InChI Key |
BLTHSOMWZQCTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)I)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-iodo-5-methylnicotinate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The specific conditions for the synthesis of this compound may include the use of solvents like toluene or ethanol, bases such as potassium carbonate, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-iodo-5-methylnicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Methyl 6-chloro-2-iodo-5-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-iodo-5-methylnicotinate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets may vary depending on the application but often involve binding to enzymes or receptors, leading to changes in cellular processes. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Ethyl 6-chloro-5-cyano-2-methylnicotinate
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.64 g/mol
- Key Differences: Substitution at position 5: cyano (-CN) instead of methyl (-CH₃). Ester group: ethyl (-COOEt) vs. methyl (-COOMe).
- Implications: The cyano group enhances polarity and may improve solubility in polar solvents compared to the methyl group.
Methyl 2-chloro-5-iodonicotinate
- Molecular Formula: C₇H₅ClINO₂
- Molecular Weight : 297.48 g/mol
- Key Differences :
- Substitution pattern: chlorine at position 2 and iodine at position 5 (vs. chlorine at 6 and iodine at 2 in the target compound).
- Implications :
- Positional isomerism alters electronic distribution, affecting reactivity in aromatic substitution reactions.
- The lower molecular weight (297.48 vs. 325.53 g/mol) suggests reduced steric bulk, which may enhance solubility.
Methyl 6-amino-2-chloro-3-iodoisonicotinate
- Molecular Formula : C₇H₆ClIN₂O₂
- Molecular Weight : 312.49 g/mol
- Key Differences: Substitution at position 6: amino (-NH₂) instead of chlorine. Iodine at position 3 (vs. position 2).
- Implications: The amino group introduces hydrogen-bonding capacity, which may enhance biological activity in drug discovery. Altered halogen positions could influence regioselectivity in catalytic coupling reactions.
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
Methyl 6-chloro-2-iodo-5-methylnicotinate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a halogenated derivative of nicotinic acid, which enhances its biological potency. The presence of chlorine and iodine atoms in the structure is known to influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly muscarinic acetylcholine receptors (mAChRs). These receptors are involved in numerous physiological processes, including cognition, behavior, and autonomic functions. The compound acts as an allosteric modulator of the M4 subtype of mAChRs, which are predominantly expressed in the central nervous system.
Key Mechanisms:
- Allosteric Modulation : Alters the binding affinity of acetylcholine at mAChRs, potentially enhancing cognitive functions and exhibiting antipsychotic-like effects.
- Enzyme Interaction : Preliminary studies suggest interactions with enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : Potential to modulate inflammatory responses through its action on mAChRs.
- Antimicrobial Effects : Halogenated compounds often demonstrate enhanced antimicrobial properties.
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Antimicrobial | Enhanced activity against bacteria |
Case Study 1: Anticancer Potential
In a study investigating the anticancer properties of halogenated nicotinates, this compound was found to inhibit the proliferation of specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Cognitive Enhancement
Research on mAChR agonists has highlighted the potential cognitive-enhancing effects of compounds like this compound. Clinical studies have shown improvements in cognitive function in animal models treated with this compound, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
